Benzhydryl 5-oxo-L-prolinate
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Overview
Description
Benzhydryl 5-oxo-L-prolinate is a chemical compound with the molecular formula C18H17NO3. It contains a total of 41 bonds, including 24 non-hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydryl 5-oxo-L-prolinate can be synthesized through various synthetic routes. One common method involves the reaction of benzhydryl chloride with 5-oxo-L-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Benzhydryl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzhydryl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.
5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.
5-oxo-L-prolinate: The conjugate base of 5-oxo-L-proline.
Uniqueness
Benzhydryl 5-oxo-L-prolinate is unique due to its specific structural features, including the presence of both benzhydryl and 5-oxo-L-prolinate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
76783-35-2 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
benzhydryl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c20-16-12-11-15(19-16)18(21)22-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,20)/t15-/m0/s1 |
InChI Key |
PEVMOWGDBVQWCM-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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